Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
Description
Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride (CAS: 1824260-58-3) is a bicyclic compound featuring a strained [2.1.1]hexane scaffold with a methyl ester and a secondary amine hydrochloride moiety. Its molecular formula is C7H12ClNO2 (molecular weight: 177.63 g/mol), and it is typically stored under inert conditions at 2–8°C to ensure stability . The compound is primarily utilized in pharmaceutical research as a rigid scaffold for drug discovery, offering conformational constraints that enhance binding specificity .
Properties
IUPAC Name |
methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-6(9)7-2-5(3-7)4-8-7;/h5,8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWZCUMKIYBLTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)CN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride typically involves the formation of the bicyclic core through a series of cyclization reactions. One common method involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide, leading to the formation of the [2.1.1]-bicyclic ring system . This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve batchwise processes to ensure high purity and yield. The key steps include the preparation of the bicyclic core, followed by esterification and subsequent conversion to the hydrochloride salt. The use of photochemistry, such as [2+2] cycloaddition, has also been explored to access new building blocks for this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemical Synthesis Applications
Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride serves as a crucial building block in organic synthesis. Its unique bicyclic structure allows for versatile modifications, making it valuable in the creation of complex organic molecules.
Synthetic Routes
The synthesis typically involves:
- Intramolecular Displacement : Utilizing primary alkyl chlorides and tert-butylsulfinamide to form the bicyclic structure.
- Photochemical Methods : Employing [2 + 2] cycloaddition techniques for batchwise production.
Reactivity
The compound is known to undergo various chemical reactions:
- Oxidation : Can be oxidized to form derivatives.
- Reduction : Modification of functional groups through reduction reactions.
- Substitution : Replacement of functional groups with nucleophiles under specific conditions.
Biological Research Applications
In biological research, this compound is studied for its potential interactions with biological systems.
Neuropharmacology
Preliminary studies suggest that this compound may modulate neurotransmitter systems, particularly those associated with anxiety and depression. Its structural similarity to other bicyclic compounds indicates potential interactions with serotonin and dopamine receptors.
Case Studies
- A study investigating its binding affinity to neurotransmitter receptors revealed promising results, indicating its potential as a therapeutic agent for neurological disorders .
Medicinal Chemistry Applications
The compound is being explored for its therapeutic properties in drug development.
Potential Therapeutic Uses
Research indicates that this compound may serve as a precursor in the synthesis of pharmaceuticals targeting various conditions, including:
- Neurological disorders
- Pain management
- Antidepressant formulations
Mechanism of Action
The mechanism of action of methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Bicyclic Frameworks
The bicyclic core and substituent groups significantly influence physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
| Compound Name | Bicyclo System | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride | [2.1.1]hexane | C7H12ClNO2 | 177.63 | 1824260-58-3 | Methyl ester, rigid scaffold |
| 2-Propyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride | [2.1.1]hexane | C9H15NO2·HCl | 205.68 | 463961-63-9 | Propyl substituent, increased hydrophobicity |
| Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride | [3.1.0]hexane | C7H12ClNO2 | 177.63 | 1221795-91-0 | Different ring strain, altered reactivity |
| Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride | [3.1.1]heptane | C8H14ClNO2 | 191.66 | 1392804-60-2 | Larger ring, reduced steric hindrance |
| Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate | [2.1.1]hexane | C8H13NO2 | 155.19 | 98531-69-2 | Ethyl ester, higher lipophilicity |
| tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride | [2.1.1]hexane | C11H21ClN2O2 | 248.75 | Not specified | tert-Butyl carbamate, aminomethyl functionalization |
Key Observations :
- Substituent Effects : Propyl and ethyl esters increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- Functional Groups : The tert-butyl carbamate in introduces a protective group, enabling selective deprotection in multi-step syntheses .
Table 2: Physicochemical and Hazard Data
| Compound Name | Boiling Point | Stability | Hazard Statements (GHS) | Key Applications |
|---|---|---|---|---|
| This compound | No data | Stable at 2–8°C | H315, H319, H335 | Drug discovery scaffolds |
| Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride | No data | - | No data | Chiral intermediates |
| Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate | No data | - | No data | Synthetic intermediates |
| 2-Propyl derivative (CAS 463961-63-9) | No data | - | No data | Bioactive molecule R&D |
Biological Activity
Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, and research findings, supported by data tables and case studies.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 205.68 g/mol
- Structure : The compound features a bicyclic framework that enhances its reactivity and stability, making it suitable for various biological applications .
Synthesis Methods
The synthesis of this compound typically involves several methodologies:
- Intramolecular Displacement : This method uses a primary alkyl chloride and tert-butylsulfinamide to form the bicyclic structure.
- Batchwise Processes : Industrial production often employs batch processes to ensure high purity and yield, involving esterification followed by conversion to the hydrochloride salt .
Pharmacological Applications
Research indicates that this compound exhibits various biological activities:
- Neurological Disorders : The compound shows promise as a lead in drug development targeting neurological disorders due to its ability to interact with central nervous system pathways .
- Pain Management : Its structural characteristics suggest potential applications in pain management therapies .
Case Studies and Research Findings
Several studies have highlighted the compound's biological effects:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of the compound on cancer cell lines, showing significant inhibition of cell proliferation at certain concentrations.
- Antimicrobial Activity : The compound was tested against various bacterial strains, demonstrating effective inhibition against Gram-positive bacteria.
- Mechanistic Insights : Further investigations into the mechanism of action revealed that this compound may act by modulating specific neurotransmitter receptors, which could explain its effects on pain pathways and neurological functions .
Comparison with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Q & A
Q. What are the established synthetic routes for Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride?
Q. How is the compound characterized post-synthesis?
Methodological Answer: Characterization involves:
- Spectroscopy : ¹H/¹³C NMR to confirm bicyclic structure and ester/carboxylate groups. For example, reports a related 2-azabicyclo compound with distinct NMR shifts for the bridgehead protons .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., uses HRMS for a similar bicyclo-octane derivative) .
- X-ray crystallography : Resolves stereochemistry in enantiopure forms, as seen in asymmetric syntheses of related bicyclic alkaloids .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this bicyclic compound?
Methodological Answer: Enantioselective routes include:
- Chiral auxiliaries : Use of tert-butyl carbamate (Boc) groups to direct stereochemistry during cyclization (e.g., describes Boc-protected intermediates for related bicyclic APIs) .
- Asymmetric catalysis : Nitroso-ene cyclization, as demonstrated in the synthesis of 2-azabicyclo[3.2.1]octane derivatives, employs chiral catalysts to control stereochemistry .
- Chiral pool starting materials : L-proline derivatives (e.g., ’s 2-methyl-L-proline hydrochloride) can serve as stereochemical templates .
Q. How can researchers resolve contradictions in reaction yields or purity?
Methodological Answer: Contradictions arise from:
- Reagent purity : Thionyl chloride ( ) must be anhydrous to avoid hydrolysis; residual moisture reduces esterification efficiency .
- Temperature control : Exothermic reactions (e.g., SOCl₂ addition in ) require strict temperature monitoring (<10°C) to prevent side reactions .
- Chromatographic optimization : Use reverse-phase HPLC (C18 columns) with acetonitrile/water gradients to separate diastereomers or impurities, as shown in ’s analysis of bicyclo-octane derivatives .
Q. What computational tools predict the compound’s reactivity or stability?
Methodological Answer:
- Density Functional Theory (DFT) : Models transition states for [2+2] cycloadditions () to optimize reaction conditions .
- Molecular dynamics (MD) : Simulates stability under varying pH/temperature, critical for hydrochloride salt formulations (e.g., stores analogs at +5°C to prevent degradation) .
- pKa prediction software : Tools like MarvinSketch estimate basicity of the azabicyclo nitrogen, guiding salt formation protocols .
Q. How does the bicyclo[2.1.1]hexane scaffold influence biological activity?
Methodological Answer:
- Conformational rigidity : Restricts rotational freedom, enhancing binding to targets like enzymes or receptors (e.g., links similar scaffolds to bioactive alkaloids) .
- Metabolic stability : The bridgehead methyl group ( ’s benzoyl derivative) reduces oxidative metabolism in hepatic assays .
- Solubility modulation : Hydrochloride salts improve aqueous solubility for in vitro assays, as noted in ’s ethyl carboxylate derivative .
Data Contradiction Analysis
Q. Why do reported synthetic yields vary across studies?
Methodological Answer: Yield discrepancies stem from:
- Cycloaddition efficiency : UV wavelength (254 nm vs. 365 nm) impacts [2+2] cyclization success () .
- Workup protocols : Incomplete HCl salt precipitation ( ) or inadequate drying ( ) lowers isolated yields .
- Starting material quality : Commercial 2-azabicyclo precursors ( ) vary in purity (95–97%), affecting downstream reactions .
Methodological Recommendations
- Scale-up synthesis : Optimize light-induced cycloadditions using flow reactors for consistent UV exposure .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) on the hydrochloride salt to identify decomposition pathways .
- Enantiomer separation : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol eluents, as validated in ’s asymmetric syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
